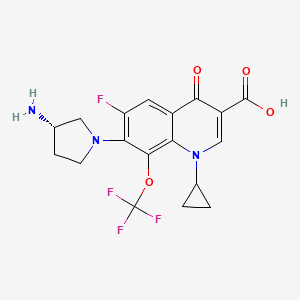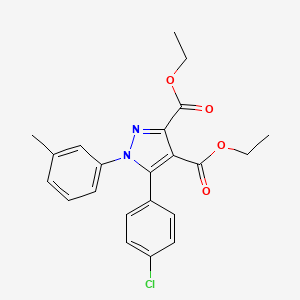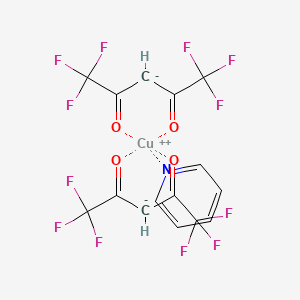
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is a complex organic compound that features both anthracene and quinoline moieties. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while quinoline is a heterocyclic aromatic organic compound with significant pharmacological activities. The combination of these two moieties in a single molecule offers unique properties that make it valuable in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine typically involves multiple steps, starting with the preparation of the anthracene and quinoline intermediates. One common method involves the reaction of 2-(anthracen-9-yl)ethanol with quinolin-8-amine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 60-80°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are often employed to minimize the environmental impact.
化学反应分析
Types of Reactions
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: Both the anthracene and quinoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide) in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Tetrahydroquinoline derivatives
Substitution: Halogenated or alkylated anthracene and quinoline derivatives
科学研究应用
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to the photophysical properties of the anthracene moiety.
Medicine: Explored for its pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism of action of N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The anthracene moiety can intercalate into DNA, disrupting its function, while the quinoline moiety can inhibit enzyme activity by binding to the active site. These interactions can lead to various biological outcomes, such as cell death or inhibition of microbial growth.
相似化合物的比较
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-diphenylanthracene and anthracene-9-carboxylic acid.
Quinoline Derivatives: Compounds like chloroquine and quinine.
Uniqueness
N-((2-(Anthracen-9-yl)ethoxy)methyl)quinolin-8-amine is unique due to the combination of anthracene and quinoline moieties in a single molecule. This combination imparts both photophysical properties and pharmacological activities, making it a versatile compound for various applications. The presence of both moieties allows for dual functionality, which is not commonly found in other similar compounds.
属性
CAS 编号 |
848137-02-0 |
|---|---|
分子式 |
C26H22N2O |
分子量 |
378.5 g/mol |
IUPAC 名称 |
N-(2-anthracen-9-ylethoxymethyl)quinolin-8-amine |
InChI |
InChI=1S/C26H22N2O/c1-3-11-22-20(7-1)17-21-8-2-4-12-23(21)24(22)14-16-29-18-28-25-13-5-9-19-10-6-15-27-26(19)25/h1-13,15,17,28H,14,16,18H2 |
InChI 键 |
YZSIHVBLXLDGCO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCOCNC4=CC=CC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




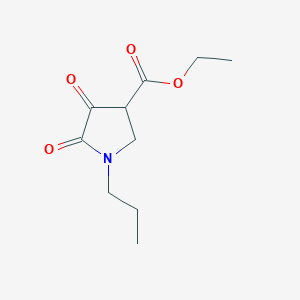

![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
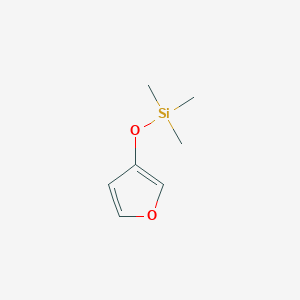
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)

